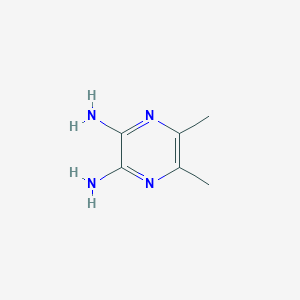
5,6-Dimethylpyrazine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylpyrazine-2,3-diamine is an organic compound with the molecular formula C6H10N4 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,6-Dimethylpyrazine-2,3-diamine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . These reactions typically require specific catalysts and controlled conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic systems such as copper-chromium, copper-zinc-chromium, or zinc-phosphoric acid-manganese . These catalysts facilitate the condensation reactions between diamines and diols or epoxides, leading to the formation of the desired pyrazine derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethylpyrazine-2,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylpyrazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, flavoring agents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylpyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with DNA to exert its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylpyrazine: Known for its use in flavoring agents and its distinct aroma properties.
2,3,5,6-Tetramethylpyrazine: Studied for its pharmacological effects, including neuroprotective and anti-inflammatory properties.
Phenazines: A class of compounds with diverse biological activities, including antimicrobial and antitumor properties.
Uniqueness
5,6-Dimethylpyrazine-2,3-diamine stands out due to its specific substitution pattern on the pyrazine ring, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
53114-83-3 |
|---|---|
Molekularformel |
C6H10N4 |
Molekulargewicht |
138.17 g/mol |
IUPAC-Name |
5,6-dimethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3,(H2,7,9)(H2,8,10) |
InChI-Schlüssel |
PVCTUFKTJGOWKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




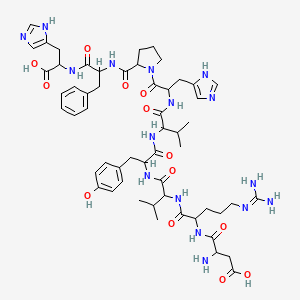
![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)

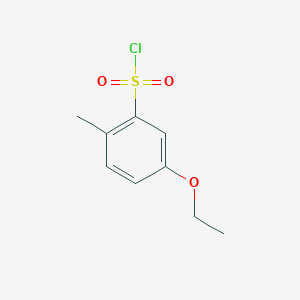
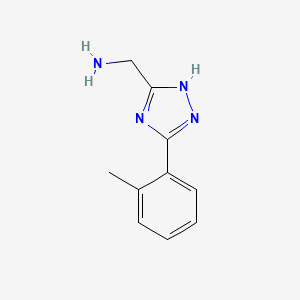
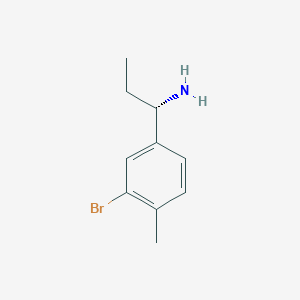
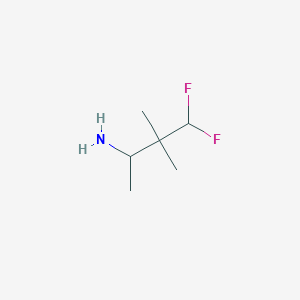


![Benzoyl chloride, 3-[[(1-methylethyl)amino]sulfonyl]-](/img/structure/B12110424.png)

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
